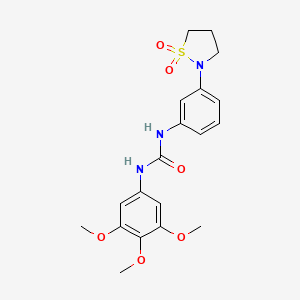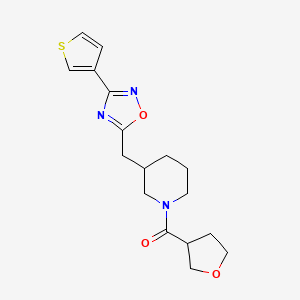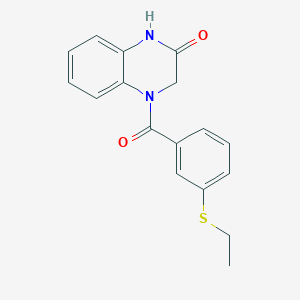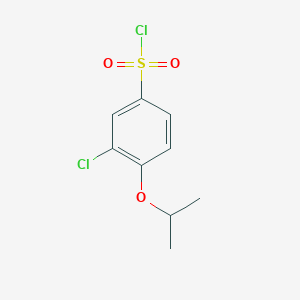
1-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-3-(3,4,5-三甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea" is not directly mentioned in the provided papers. However, the papers discuss related urea and thiourea derivatives with biological activity, which can provide insights into the potential characteristics and applications of the compound . Urea derivatives are known for their biological activities, including anticancer properties, as evidenced by the synthesis of novel urea derivatives with potent anti-CML activity and cytotoxic activities against cancer cells .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design, which led to compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562 . Similarly, oxazolidinone-based urea and thiourea derivatives were synthesized for their antibacterial properties . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the substituents on the phenyl rings.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the activity of these compounds. For instance, it was found that electron-withdrawing groups at the ortho position of the phenyl ring enhance the antibacterial activity of oxazolidinone derivatives . This suggests that the trimethoxy groups on the phenyl ring of the compound may influence its biological activity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. The papers indicate that urea derivatives can inhibit receptor tyrosine kinases and possess inhibitory activity against bacterial growth . These interactions are often dependent on the specific functional groups present in the molecule, which can be tailored to target specific biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the solubility of the compounds can affect their absorption and distribution in the body, while stability is crucial for the shelf life and efficacy of the drug.
科学研究应用
医药研究中的合成和表征
对 1-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-3-(3,4,5-三甲氧基苯基)脲衍生物的研究导致开发出具有潜在药用价值的新型化合物。例如,Chennapragada 和 Palagummi (2018) 合成了表现出抗菌效力和强抗氧化活性的新化合物,表明它们在新的药物发现和医药研究中具有潜力 (Chennapragada 和 Palagummi,2018).
抗癌活性
多项研究探索了该化合物的衍生物的抗癌潜力。Feng 等人 (2020) 设计并合成了对各种癌细胞系表现出显着抗增殖作用的衍生物,突出了它们作为新型抗癌剂的潜力 (Feng 等人,2020)。此外,Al-Sanea 等人 (2018) 报道了 1-苯基-3-(4-(吡啶-3-基)苯基)脲衍生物的合成,该衍生物表现出广谱抗增殖活性和有希望的平均生长抑制,强调了它们对肾癌和黑色素瘤细胞系的潜在疗效 (Al-Sanea 等人,2018).
抗帕金森和神经保护特性
在 Azam、Alkskas 和 Ahmed (2009) 的一项研究中,该化合物的脲和硫脲衍生物被评估为抗帕金森活性,结果显示在减轻小鼠的氟哌啶醇诱导的僵直和氧化应激方面具有显着作用。这表明在帕金森病的治疗中具有潜在应用 (Azam、Alkskas 和 Ahmed,2009).
抑制酶活性
Kurt 等人 (2016) 研究了含有脲/硫脲基团的香豆基噻唑衍生物对碳酸酐酶 I 和 II 的抑制作用,包括 1-(3-氯苯基)-3-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)脲,该化合物表现出很强的抑制活性。这表明作为抗癫痫药、利尿剂和抗青光眼剂具有潜在的临床应用 (Kurt 等人,2016).
缓蚀
Mistry 等人 (2011) 评估了 1,3,5-三嗪基脲衍生物作为酸性条件下低碳钢缓蚀剂的效率。他们的研究结果表明,这些化合物可以在钢表面形成一层保护层,突出了它们在防腐中的潜在应用 (Mistry 等人,2011).
属性
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-26-16-11-14(12-17(27-2)18(16)28-3)21-19(23)20-13-6-4-7-15(10-13)22-8-5-9-29(22,24)25/h4,6-7,10-12H,5,8-9H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMFJRMSHGRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)
![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)
![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)
![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)

